2,4-Dimethyl-1,3-thiazole-5-sulfonamide

Description

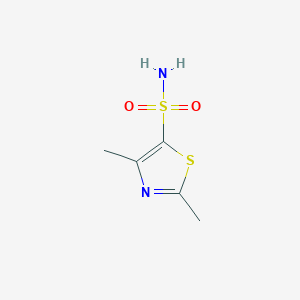

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S2/c1-3-5(11(6,8)9)10-4(2)7-3/h1-2H3,(H2,6,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEURSUYIBLKIGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2,4 Dimethyl 1,3 Thiazole 5 Sulfonamide and Its Analogues

Established Pathways for 1,3-Thiazole Core Synthesis

The formation of the 1,3-thiazole ring is a cornerstone of this synthetic endeavor. Several classical and modified methods are available for constructing this heterocyclic system, with the Hantzsch thiazole (B1198619) synthesis being a prominent and widely utilized approach.

Hantzsch Thiazole Synthesis and Modifications for 2,4-Disubstituted Thiazoles

The Hantzsch thiazole synthesis, first described in 1887, is a versatile and high-yielding method for the preparation of thiazole derivatives. chemhelpasap.com The classical approach involves the condensation reaction between an α-haloketone and a thioamide. chemhelpasap.comwikipedia.org For the synthesis of the 2,4-dimethylthiazole core, the reaction typically employs chloroacetone and thioacetamide. wikipedia.orgchemicalbook.comorgsyn.org

The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. chemhelpasap.com A general procedure involves dissolving the thioamide and the α-haloketone (such as bromoacetone) in a solvent like dimethylformamide (DMF) and heating the mixture, which can result in high yields of the desired 2,4-disubstituted thiazole. chemicalbook.com

Modifications to the Hantzsch synthesis have been developed to improve yields, shorten reaction times, and introduce a wider range of substituents. These can include the use of different solvents, catalysts, and reaction conditions, such as microwave irradiation or solvent-free preparations. nih.gov For instance, one-pot, multi-component procedures have been developed for the synthesis of substituted Hantzsch thiazole derivatives under environmentally benign conditions. nih.gov The reaction conditions can also be altered to influence the regioselectivity when using unsymmetrical reagents. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Thioacetamide | Chloroacetone | Benzene (B151609) | Reflux with P2S5 | 41-45% | orgsyn.org |

| Thioacetamide | Bromoacetone | DMF | 60 °C, 1 hour | 99% | chemicalbook.com |

Alternative Cyclization Reactions for Thiazole Ring Formation

Introduction of the Sulfonamide Moiety at the C5 Position

Following the successful synthesis of the 2,4-dimethylthiazole core, the next critical step is the introduction of the sulfonamide group at the C5 position. This is typically achieved through an electrophilic substitution reaction.

Sulfonylation Reactions and Conditions

Theoretical calculations of pi-electron density in the thiazole ring indicate that the C5 position is the primary site for electrophilic substitution. wikipedia.orgresearchgate.net This makes direct sulfonylation a feasible strategy. The most common method for introducing a sulfonyl group is through the use of chlorosulfonic acid (ClSO₃H). This reaction leads to the formation of a sulfonyl chloride intermediate, 2,4-dimethyl-1,3-thiazole-5-sulfonyl chloride. This intermediate can then be readily converted to the corresponding sulfonamide by reaction with ammonia or a primary or secondary amine.

The general procedure for chlorosulfonation involves treating the substrate with an excess of chlorosulfonic acid, often at reduced temperatures to control the exothermic reaction. The resulting sulfonyl chloride is then quenched, for example with ice water, and can be isolated. The subsequent reaction with an amine to form the sulfonamide is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Regioselectivity Considerations in C5 Sulfonylation

The inherent electronic properties of the thiazole ring direct electrophiles to the C5 position, especially when the C2 and C4 positions are occupied by electron-donating alkyl groups. wikipedia.orgresearchgate.net The methyl groups at the 2- and 4-positions enhance the electron density at the C5 position, further promoting regioselective electrophilic attack at this site. While other positions on the thiazole ring can undergo electrophilic substitution under certain conditions, the C5 position is generally the most reactive, leading to a high degree of regioselectivity in sulfonylation reactions.

Derivatization Strategies of the 2,4-Dimethyl-1,3-thiazole-5-sulfonamide Scaffold

Once this compound is synthesized, its sulfonamide nitrogen atom provides a reactive handle for further chemical modifications. These derivatization strategies are crucial for creating a library of analogues for various applications. Common derivatization reactions include N-alkylation and N-acylation.

N-alkylation of the sulfonamide can be achieved by reacting it with an alkyl halide in the presence of a base. nih.gov For instance, treatment of a sulfonamide with an alkylating agent like benzyl chloride in a solvent such as DMF with a base like calcium hydride can yield the corresponding N-alkylated product. nih.gov

N-acylation introduces an acyl group to the sulfonamide nitrogen. This can be accomplished using various acylating agents such as acid chlorides or anhydrides. tandfonline.comsemanticscholar.orgresearchgate.net The reaction is often facilitated by a base like triethylamine or pyridine, or through the use of coupling agents. semanticscholar.org For example, N-acylbenzotriazoles have been shown to be effective reagents for the N-acylation of sulfonamides in the presence of sodium hydride. researchgate.net

Reductive amination offers another pathway for derivatization, allowing for the introduction of a variety of substituents. This method involves the reaction of the sulfonamide with a ketone or aldehyde in the presence of a reducing agent. researchgate.net

These derivatization strategies allow for the systematic modification of the sulfonamide moiety, enabling the exploration of structure-activity relationships and the fine-tuning of the compound's properties.

| Reaction Type | Reagents | General Outcome | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide, Base (e.g., CaH2) | Formation of N-alkyl sulfonamides | nih.gov |

| N-Acylation | Acyl chloride or anhydride, Base (e.g., pyridine) | Formation of N-acyl sulfonamides | tandfonline.comsemanticscholar.org |

| Reductive Amination | Ketone/Aldehyde, Reducing agent | Formation of N-substituted alkyl sulfonamides | researchgate.net |

Modifications at the Sulfonamide Nitrogen (N-Alkylation, N-Arylation)

Modification of the sulfonamide nitrogen atom is a common strategy to modulate the physicochemical and pharmacological properties of sulfonamide-containing compounds. These modifications typically involve N-alkylation and N-arylation reactions.

N-Alkylation: The introduction of alkyl groups onto the sulfonamide nitrogen can enhance lipophilicity and influence the binding interactions with biological targets. A general and effective method for the N-alkylation of thiazole sulfonamides involves the use of a strong base to deprotonate the sulfonamide nitrogen, followed by reaction with an alkylating agent. For instance, N-sulfonylated 2-aminothiazole (B372263) intermediates can be treated with calcium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov After the initial deprotonation, the addition of an alkyl halide, such as benzyl chloride, leads to the formation of the corresponding N-alkylated product. nih.gov This method offers a straightforward approach to a variety of N-alkylated thiazole sulfonamide analogues.

N-Arylation: The introduction of aryl groups at the sulfonamide nitrogen can be achieved through metal-catalyzed cross-coupling reactions. A prominent method is the copper-catalyzed N-arylation of sulfonamides with aryl halides. While specific examples for this compound are not prevalent in the literature, general protocols for the N-arylation of various sulfonamides have been well-established. These reactions often employ a copper(I) catalyst, such as copper(I) iodide (CuI), in the presence of a base and a suitable ligand. This approach allows for the coupling of the sulfonamide with a diverse range of aryl and heteroaryl halides, providing access to a wide array of N-arylated analogues.

Substituent Variation at the Thiazole Ring (e.g., C2 and C4 positions)

Altering the substituents at the C2 and C4 positions of the thiazole ring is a key strategy for fine-tuning the biological activity of this compound analogues. The inherent reactivity of the thiazole ring allows for various synthetic transformations at these positions.

The classical Hantzsch thiazole synthesis provides a foundational method for constructing the thiazole ring with desired substituents at the C2, C4, and C5 positions. This involves the condensation of an α-haloketone with a thioamide. By selecting the appropriate starting materials, one can introduce a variety of functional groups at these positions from the outset of the synthesis.

For pre-formed thiazole rings, modern cross-coupling reactions offer powerful tools for introducing further diversity. Palladium-catalyzed cross-coupling reactions, for instance, can be employed to form new carbon-carbon and carbon-heteroatom bonds at specific positions of the thiazole nucleus, provided a suitable handle like a halogen atom is present.

Multi-component Reactions Incorporating the Thiazole-Sulfonamide Unit

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, purification procedures, and waste generation. While specific MCRs that directly incorporate a pre-formed this compound unit are not extensively documented, the principles of MCRs are widely applied to the synthesis of the thiazole core itself.

One notable example is a one-pot, three-component synthesis of thiazole derivatives. Such a reaction can involve the combination of an aldehyde, an isothiocyanate, and an alkyl bromide in the presence of a suitable catalyst. researchgate.net This approach allows for the rapid assembly of highly functionalized thiazole rings. Although this method builds the thiazole ring rather than using a pre-existing one, it highlights the potential for developing novel MCRs where a thiazole-sulfonamide-containing building block could be incorporated.

Green Chemistry Principles in the Synthesis of Thiazole-Sulfonamide Systems

The application of green chemistry principles is of increasing importance in modern organic synthesis to minimize environmental impact. In the context of synthesizing thiazole-sulfonamide systems, several green strategies can be employed.

The use of environmentally benign solvents, such as water or ethanol, is a key aspect of green chemistry. bepls.com Catalyst-free reactions or the use of reusable heterogeneous catalysts can also significantly improve the green credentials of a synthetic route. For instance, the synthesis of some thiazole derivatives has been achieved in water without the need for a catalyst, simply by refluxing the reactants. bepls.com

Microwave-assisted and ultrasound-mediated synthesis are other green techniques that can accelerate reaction times, improve yields, and reduce energy consumption. bepls.commdpi.com The synthesis of 2-aminothiazoles, for example, has been efficiently carried out under microwave irradiation. bepls.com Furthermore, multi-component reactions, as discussed in the previous section, are inherently green as they increase atom economy and reduce the number of synthetic steps. mdpi.com The development of synthetic routes for this compound and its analogues that incorporate these green principles is a desirable goal for sustainable chemical manufacturing.

Spectroscopic and Structural Elucidation of 2,4 Dimethyl 1,3 Thiazole 5 Sulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 2,4-Dimethyl-1,3-thiazole-5-sulfonamide, one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments collectively enable an unambiguous assignment of its structure.

Proton NMR (¹H NMR) Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the methyl and sulfonamide protons. The absence of protons directly on the thiazole (B1198619) ring simplifies the spectrum, making the assignments for the substituent groups straightforward.

The protons of the two methyl groups (at positions C2 and C4) are expected to appear as sharp singlet signals, typically in the range of δ 2.0–3.0 ppm. Their singlet nature arises from the absence of adjacent protons (vicinal coupling). The protons of the sulfonamide group (-SO₂NH₂) typically present as a broad singlet. The chemical shift of these protons can be highly variable and is influenced by factors such as solvent, concentration, and temperature; however, values in the range of δ 7.2-7.4 ppm have been reported for similar sulfonamide moieties unn.edu.ng.

Since the methyl groups are in different chemical environments (C2 is between sulfur and nitrogen, while C4 is adjacent to nitrogen and the sulfonated C5), they are expected to have slightly different chemical shifts, allowing for their distinct identification.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | ~2.5 - 2.8 | Singlet |

| C4-CH₃ | ~2.3 - 2.6 | Singlet |

| -SO₂NH₂ | Variable (e.g., ~7.2 - 7.4) unn.edu.ng | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Characteristics

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, five distinct signals are anticipated: one for each of the three carbons in the thiazole ring and one for each of the two methyl carbons.

The methyl carbons (C2-C H₃ and C4-C H₃) are expected to resonate in the upfield region of the spectrum, typically between δ 15–25 ppm. The carbons of the thiazole ring are significantly deshielded and appear further downfield. Based on data from analogous thiazole derivatives, the C2 and C4 carbons, being bonded to heteroatoms and methyl groups, would appear in the δ 150–170 ppm range. The C5 carbon, directly attached to the electron-withdrawing sulfonamide group, is also expected in the heteroaromatic region, with its precise shift influenced by the sulfonyl substituent. For comparison, in some 2-aminothiazole (B372263) sulfonamide derivatives, thiazole ring carbons have been observed in the δ 109-169 ppm range.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C 2-CH₃ | ~18 - 25 |

| C 4-CH₃ | ~15 - 20 |

| C 5 | ~120 - 140 |

| C 4 | ~150 - 160 |

| C 2 | ~160 - 170 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, the COSY spectrum would be very simple, showing no cross-peaks between the methyl and sulfonamide protons, confirming that these proton systems are isolated from each other. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Correlation): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edunih.gov This is a powerful tool for assigning carbon signals. In this molecule, the HSQC spectrum would show a cross-peak correlating the C2-CH₃ proton signal to the C2-CH₃ carbon signal, and another cross-peak correlating the C4-CH₃ protons to the C4-CH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful 2D technique for this structure, as it reveals longer-range correlations between protons and carbons (typically over two to three bonds). sdsu.edunih.gov These correlations are crucial for piecing together the molecular framework. Key expected correlations that would unambiguously confirm the structure include:

Correlations from the C2-CH₃ protons to the C2 and C4 carbons of the thiazole ring.

Correlations from the C4-CH₃ protons to the C4 , C5 , and C2 carbons of the thiazole ring.

A correlation from the -SO₂NH₂ protons to the C5 carbon, confirming the position of the sulfonamide group.

Table 3: Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| HSQC | C2-H | C2-C | Direct C-H bond confirmation |

| HSQC | C4-H | C4-C | Direct C-H bond confirmation |

| HMBC | C2-CH₃ | C 2, C 4 | Confirms position of C2-methyl group |

| HMBC | C4-CH₃ | C 4, C 5, C 2 | Confirms position of C4-methyl group |

| HMBC | -SO₂NH₂ | C 5 | Confirms position of sulfonamide group |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy Analysis

The IR spectrum of this compound would display characteristic absorption bands corresponding to the sulfonamide, methyl, and thiazole ring moieties.

The most diagnostic signals are those from the sulfonamide group. Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. For thiazole sulfonamide derivatives, the symmetric SO₂ stretching band is typically found in the 1145 to 1170 cm⁻¹ region. jst.go.jpnih.gov The asymmetric stretch occurs at a higher frequency, generally around 1330-1370 cm⁻¹. The N-H stretching vibrations of the primary sulfonamide (-NH₂) usually appear as two distinct bands in the 3200–3400 cm⁻¹ range.

Other expected bands include C-H stretching vibrations from the methyl groups just below 3000 cm⁻¹, and characteristic C=N and C=C stretching vibrations from the thiazole ring in the 1400–1650 cm⁻¹ region. cdnsciencepub.com

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂NH₂) | N-H stretch | 3200 - 3400 |

| S=O asymmetric stretch | 1330 - 1370 | |

| S=O symmetric stretch | 1145 - 1170 jst.go.jpnih.gov | |

| Methyl (-CH₃) | C-H stretch | 2850 - 3000 |

| Thiazole Ring | C=N / C=C stretch | 1400 - 1650 cdnsciencepub.com |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR that detects molecular vibrations resulting in a change in polarizability. The Raman spectrum can provide additional structural confirmation. For this compound, strong Raman signals are expected for vibrations involving the sulfur atom and the aromatic-like thiazole ring.

The symmetric stretching vibration of the S=O bonds in the sulfonamide group, which is a strong band in the IR spectrum, is also expected to be prominent in the Raman spectrum. The vibrations of the thiazole ring, particularly the "ring breathing" modes, often give rise to characteristic and intense Raman bands. C-H stretching vibrations of the methyl groups would also be observable. The analysis of Raman spectra of related compounds like 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) has been used to support vibrational assignments made from IR data. researchgate.net

Table 5: Expected Key Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Sulfonamide (-SO₂) | S=O symmetric stretch | ~1145 - 1170 |

| Thiazole Ring | Ring breathing / stretching | ~800 - 1600 |

| Methyl (-CH₃) | C-H symmetric/asymmetric stretch | ~2850 - 3000 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. Through ionization and subsequent analysis of mass-to-charge ratios, MS provides precise molecular mass data and insights into the compound's fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of thiazole sulfonamide derivatives by providing highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, distinguishing between compounds with the same nominal mass. For newly synthesized derivatives, HRMS is a definitive method for confirming their proposed structures. mdpi.com Techniques such as electrospray ionization (ESI) are commonly coupled with HRMS to analyze these compounds. nih.gov The precise mass data obtained from HRMS helps in validating the molecular formula, which is a crucial step in the characterization process.

| Derivative | Molecular Formula | Ion Type | Calculated m/z | Measured m/z | Difference (ppm) |

|---|---|---|---|---|---|

| N-benzyl-N-(thiazol-2-yl)benzenesulfonamide | C16H14N2O2S2 | [M+H]⁺ | 347.0570 | 347.0565 | -1.44 |

| 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | C10H10N2O2S2 | [M+H]⁺ | 255.0259 | 255.0263 | +1.57 |

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to establish the structural connectivity of this compound and its derivatives by analyzing their fragmentation patterns. nih.gov In an MS/MS experiment, a specific precursor ion is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides a fragmentation "fingerprint" that is characteristic of the molecule's structure.

The fragmentation of thiazole sulfonamides is often initiated by cleavage of the relatively weak bonds within the molecule. Common fragmentation pathways observed under ESI-MS/MS conditions include the cleavage of the S-N bond of the sulfonamide group and the loss of a sulfur dioxide (SO₂) molecule. nih.gov For related heterocyclic structures like 1,2,3-thiadiazoles, the fragmentation process is often preceded by the elimination of a nitrogen molecule (N₂) from the molecular ion. rsc.org The analysis is frequently performed in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and specificity for quantitative studies. nih.govjfda-online.com These fragmentation studies are crucial for distinguishing between isomers and identifying unknown metabolites or degradation products. nih.gov

| Precursor Ion (m/z) | Derivative Class | Characteristic Product Ions (m/z) | Inferred Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | Benzenesulfonamide-Thiazole | [M+H - SO₂]⁺ | SO₂ (64 Da) |

| [M+H]⁺ | Benzenesulfonamide-Thiazole | [C₆H₅SO₂]⁺ | Thiazole amine moiety |

| [M-H]⁻ | Generic Sulfonamide | [M-H - R-thiazole]⁻ | Substituted thiazole group |

X-ray Crystallography for Solid-State Structure Determination

The solid-state architecture of thiazole sulfonamide derivatives is dictated by a network of intermolecular non-covalent interactions that govern how individual molecules pack into a crystal lattice. rsc.org Hydrogen bonding is a predominant interaction, with the sulfonamide group playing a key role. The N-H moiety typically acts as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group (SO₂) serve as strong hydrogen bond acceptors. researchgate.net These interactions can lead to the formation of well-defined supramolecular structures, such as dimers or extended chains.

In the crystal structure of a derivative, N-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]phenyl-N,N-dimethylamine hydrate, analysis revealed the presence of highly strong hydrogen bonds. researchgate.net The packing modes in related thiazole derivatives can vary, including arrangements like herringbone and slipped-stack patterns, which are influenced by the nature of the substituents. rsc.org Hirshfeld surface analysis is another tool used to investigate and quantify these intermolecular contacts within the crystal structure. researchgate.net

| Interaction Type | Donor-H···Acceptor | Typical Distance (Å) | Significance |

|---|---|---|---|

| Hydrogen Bond | N-H···O=S | 2.8 - 3.2 | Primary interaction directing crystal packing |

| Hydrogen Bond | N-H···N(thiazole) | 2.9 - 3.3 | Contributes to chain or sheet formation |

| π-π Stacking | Aromatic Ring···Aromatic Ring | 3.3 - 3.8 | Stabilizes packing in derivatives with aryl groups |

Key conformational parameters include the torsion angles around the S-C bond connecting the sulfonyl group to the thiazole ring and the S-N bond of the sulfonamide. These angles define the three-dimensional shape of the molecule. For example, in studies of bioactive sulfonamides bound to enzymes, the sulfonamide moiety adopts a specific conformation to bind to the active site. nih.gov Furthermore, crystallographic analysis can definitively establish the existence of a particular tautomer in the solid state, which is a critical aspect of its structural characterization. mdpi.com

| Atoms Defining Torsion Angle | Angle (°) | Description |

|---|---|---|

| C4(thiazole)-C5(thiazole)-S(sulfonyl)-N | -75.8 | Orientation of sulfonamide group relative to the thiazole ring |

| C5(thiazole)-S(sulfonyl)-N-C(substituent) | 160.2 | Conformation of the N-substituent on the sulfonamide |

| O(sulfonyl)-S(sulfonyl)-C5(thiazole)-C4(thiazole) | 45.1 | Positioning of sulfonyl oxygen relative to the ring plane |

Computational and Theoretical Investigations on the Chemical Compound

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic and geometric structure of molecules, offering profound insights into their stability and reactivity. These methods solve the Schrödinger equation, or its density-functional-based equivalent, to determine molecular properties from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems. researchgate.netmdpi.com

For 2,4-Dimethyl-1,3-thiazole-5-sulfonamide, DFT calculations would begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms, representing the minimum energy conformation on the potential energy surface. mdpi.com Following optimization, vibrational frequency analysis is typically performed to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies). mdpi.com

These calculations yield crucial electronic parameters, including the distribution of electron density, dipole moment, and the energies of molecular orbitals. Such studies on related thiazole-sulfonamide analogs have been successfully used to assess their electronic properties and rationalize their chemical behavior. nih.gov The structural and spectroscopic data obtained from DFT calculations can be compared with experimental results, where available, to validate the computational model. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. malayajournal.org

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. malayajournal.orgnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.commalayajournal.org Conversely, a small energy gap indicates that a molecule is more reactive and prone to chemical reactions. researchgate.net

In studies of analogous thiazole-bearing sulfonamides, FMO analysis has been used to gain insight into their electronic properties and potential interactions with biological targets. mdpi.com For instance, the distribution of HOMO and LUMO densities can reveal which parts of the molecule are involved in electron donation and acceptance, highlighting potential sites for charge transfer interactions. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiazole-Sulfonamide Analog

This table presents example data for a representative thiazole-sulfonamide analog to illustrate the typical output of FMO analysis. All values are in electron volts (eV).

| Parameter | Energy (eV) |

| EHOMO | -6.85 |

| ELUMO | 1.06 |

| Energy Gap (ΔE) | 7.91 |

Data adapted from a DFT study on a representative thiazole-bearing sulfonamide analog. mdpi.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive behavior. mdpi.com It illustrates the electrostatic potential on the surface of a molecule, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). sci-hub.se

MEP maps are color-coded to indicate different potential values:

Red: Represents regions of the most negative electrostatic potential, which are typically rich in electrons and are favorable sites for electrophilic attack. In a molecule like this compound, these areas would be expected around the oxygen atoms of the sulfonamide group and the nitrogen atom of the thiazole (B1198619) ring. mdpi.com

Blue: Indicates regions of the most positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms, such as the hydrogen atoms of the sulfonamide's -NH2 group. mdpi.com

Green: Denotes areas of neutral or near-zero potential.

The MEP map provides valuable information for understanding intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a receptor active site. mdpi.comresearchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule, arising from interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This analysis provides a detailed picture of intramolecular bonding and hyperconjugative interactions that contribute to molecular stability. nih.gov

For this compound, NBO analysis would identify key interactions, such as the delocalization of lone pair electrons from the oxygen and nitrogen atoms into adjacent anti-bonding orbitals. These intramolecular charge-transfer events are crucial for understanding the molecule's electronic structure and conjugation patterns. nih.gov

Table 2: Illustrative NBO Analysis for Key Donor-Acceptor Interactions in a Thiazole Azo Dye Analog

This table provides example stabilization energies E(2) for a related thiazole derivative to demonstrate the type of data obtained from NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C35-C36) | π(C1-C2) | 23.69 |

| π(C1-C2) | π(N3-N4) | 43.29 |

Data adapted from an NBO study on a thiazole azo dye, illustrating charge transfer from a phenyl ring (C35-C36) to the thiazole ring (C1-C2) and from the thiazole ring towards an azo group (N3-N4). nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulations are indispensable tools in modern drug discovery, allowing researchers to predict how a small molecule (ligand) might interact with a biological macromolecule (target). These methods help prioritize compounds for synthesis and experimental testing.

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand within the active site of a target protein. physchemres.org Sulfonamides are a well-known class of inhibitors for carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. nih.gov The tumor-associated isoform, carbonic anhydrase IX (CA IX), is a significant target in cancer therapy due to its role in regulating pH in hypoxic tumors. nih.govrsc.org

A docking simulation of this compound would typically target the active site of human CA IX (hCA IX). The primary interaction for sulfonamide inhibitors involves the coordination of the deprotonated sulfonamide nitrogen atom with the catalytic Zn(II) ion present in the active site. nih.gov Additional stability is conferred through a network of hydrogen bonds with key amino acid residues, such as Thr199 and Thr200, as well as hydrophobic interactions with other residues in the binding pocket. mdpi.comnih.gov

The results of a docking study are often reported as a binding affinity or docking score (typically in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. rsc.org These simulations can rationalize the inhibitory activity of a compound and guide the design of more potent derivatives by identifying key structural features required for optimal binding. nih.govekb.eg

Table 3: Illustrative Molecular Docking Results of Sulfonamide Derivatives Against Human Carbonic Anhydrase IX (hCA IX)

This table shows example docking scores and key interactions for different sulfonamide compounds targeting the active site of hCA IX (PDB ID: 5FL4) to illustrate the typical findings of such a study.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Triazole Benzene (B151609) Sulfonamide Analog | -9.2 | Gln92, Thr200, Asn66, His68, Zn264 |

| Thiazole-Sulfonamide M3 | -6.49 | His94, His96, His119, Thr199, Thr200, Zn(II) |

| Thiazole-Sulfonamide M4 | -6.32 | His94, His96, His119, Thr199, Thr200, Zn(II) |

| Acetazolamide (Reference) | -5.19 | His94, His96, His119, Thr199, Thr200, Zn(II) |

Data adapted from molecular docking studies on various sulfonamide derivatives. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Protein Interaction

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For this compound and related thiazole-sulfonamide derivatives, MD simulations provide critical insights into their conformational flexibility and the stability of their interactions with biological targets, particularly proteins. researchgate.netresearchgate.net These simulations validate initial findings from molecular docking and offer a dynamic picture of the ligand-protein complex under conditions that mimic a physiological environment. researchgate.netresearchgate.net

Research on various thiazole-based sulfonamides demonstrates that MD simulations are frequently employed to assess the robustness of ligand-protein interactions. researchgate.net Key parameters analyzed during these simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), radius of gyration, and hydrogen bond analysis. The stability of the ligand-protein complex is often confirmed by observing minimal fluctuations in the RMSD values of the protein backbone and the ligand over the simulation period, typically lasting up to 100 nanoseconds. nih.govphyschemres.org

| Parameter | Description | Typical Findings |

|---|---|---|

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between the simulated structure and a reference structure over time. | Low and stable RMSD values indicate the complex has reached equilibrium and remains stable. researchgate.net |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position. | Highlights flexible regions of the protein; low fluctuation in the binding site suggests stable ligand interaction. |

| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and protein. | Identifies key amino acid residues responsible for anchoring the ligand in the active site. nih.gov |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value suggests the protein's overall folding is maintained upon ligand binding. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.net For this compound and its analogs, QSAR studies are instrumental in identifying the key structural, physicochemical, and electronic features that govern their inhibitory potency against specific biological targets, such as the enzyme 5-lipoxygenase or various carbonic anhydrase isoforms. nih.govlaccei.org

The development of a QSAR model typically involves calculating a wide range of molecular descriptors for a set of structurally related compounds with known biological activities. laccei.org These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). physchemres.org Statistical methods, such as Multiple Linear Regression (MLR), are then used to build a model that predicts the activity (often expressed as pIC50) based on a combination of these descriptors. researchgate.netlaccei.org

For sulfonamide-based inhibitors, QSAR studies have successfully modeled their activity against tumor-associated carbonic anhydrase IX. nih.gov These models often reveal that a combination of topological indices and specific indicator parameters can excellently predict inhibitory activity. nih.gov In the context of thiazole derivatives, 2D-QSAR models have been generated that show a good correlation between the molecular structure and inhibitory activity against 5-lipoxygenase, a key enzyme in inflammatory processes. laccei.org The statistical validity of these models is crucial and is assessed using parameters like the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the predictive ability on an external test set (R²pred). physchemres.org The insights gained from these models guide the rational design of new derivatives with potentially enhanced biological efficacy. physchemres.orgmdpi.com

| Category | Example | Relevance |

|---|---|---|

| Molecular Descriptors | Topological Indices (e.g., Wiener index) | Describe molecular size, shape, and branching. nih.gov |

| Physicochemical Properties (e.g., LogP) | Relate to the compound's lipophilicity and membrane permeability. tandfonline.com | |

| Statistical Metrics | Correlation Coefficient (R²) | Indicates the goodness of fit of the model to the training data. laccei.org |

| Cross-validated R² (Q²) | Measures the internal predictive ability of the model. physchemres.org | |

| Predictive R² (R²pred) | Evaluates the model's ability to predict the activity of an external set of compounds. physchemres.org |

Theoretical Prediction of Spectroscopic Parameters

Computational NMR Chemical Shifts and Vibrational Frequencies

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules like this compound. scielo.org.zanih.gov The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application, providing valuable data for structure elucidation and confirmation. The Gauge-Independent Atomic Orbital (GIAO) method, often paired with functionals like B3LYP or B3PW91 and suitable basis sets (e.g., 6-311++G(d,p)), is a standard approach for these predictions. nih.govunn.edu.ng

Studies on related heterocyclic sulfonamides have shown that theoretical ¹H and ¹³C NMR chemical shifts can be calculated with reasonable accuracy, especially when solvent effects are included using models like the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM). nih.govunn.edu.ng The correlation between experimental and computed chemical shifts helps in the unambiguous assignment of signals in complex spectra. unn.edu.ng However, it has been noted that for sulfur-containing heterocycles like thiadiazoles, standard DFT methods may yield less satisfactory results for ¹³C NMR predictions, suggesting that the presence of sulfur atoms can pose a computational challenge. researchgate.net

In addition to NMR parameters, DFT calculations are also employed to predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. scielo.org.za These calculations are typically performed after an initial geometry optimization of the molecule. The predicted frequencies and their corresponding vibrational modes (e.g., C=N stretching, SO₂ stretching) can be compared with experimental FT-IR data to aid in spectral assignment. scielo.org.zanih.gov

| Spectroscopy | Computational Method | Predicted Parameter | Typical Functional/Basis Set |

|---|---|---|---|

| NMR | GIAO-DFT | ¹H and ¹³C Chemical Shifts (δ) | B3LYP/6-311G++(d,p) unn.edu.ng |

| IR/Raman | DFT | Vibrational Frequencies (cm⁻¹) | B3LYP/6-31G(d,p) scielo.org.za |

UV-Vis Absorption Maxima Predictions

The electronic absorption properties of this compound, which determine its Ultraviolet-Visible (UV-Vis) spectrum, can be predicted using computational methods. Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for calculating the electronic transitions of molecules in their excited states. scielo.org.za

These calculations provide key information, including the vertical excitation energies, the wavelength of maximum absorption (λmax), and the oscillator strength (f), which is related to the intensity of the absorption band. scielo.org.za By analyzing the molecular orbitals involved in the primary electronic transitions (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), researchers can understand the nature of these transitions (e.g., π→π*). scielo.org.za

For thiazole derivatives, TD-DFT calculations have been shown to predict absorption peaks that are in good agreement with experimental UV-Vis spectra. scielo.org.za For example, a study on a complex thiazolidinone derivative observed experimental peaks at 348 nm and 406 nm, while the corresponding calculated absorption peaks were found at 342.90 nm and 405.85 nm, showing a strong correlation. scielo.org.za Such theoretical predictions are valuable for interpreting experimental spectra and understanding the electronic structure of the compound.

| Parameter | Experimental Value | Calculated Value (TD-DFT) |

|---|---|---|

| λmax 1 (nm) | 348 | 342.90 |

| λmax 2 (nm) | 406 | 405.85 |

Exploration of Biological Activities and Mechanisms of Action Excluding Human Clinical Data

Antimicrobial Activity Studies

Thiazole-based sulfonamides are recognized for their broad-spectrum antimicrobial properties. nih.gov The unique structural combination of the thiazole (B1198619) ring and a sulfonamide moiety has been shown to be effective against a variety of microbial pathogens. rsc.org

Derivatives of 2,4-Dimethyl-1,3-thiazole-5-sulfonamide have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org For instance, certain N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent activity against various bacterial strains. rsc.org One study highlighted a derivative with 4-isopropyl substitution exhibiting a low minimum inhibitory concentration (MIC) of 3.9 μg/mL against Staphylococcus aureus and Achromobacter xylosoxidans. rsc.org

The antibacterial efficacy of these compounds is often enhanced when combined with other agents. For example, the antibacterial effect of some of these derivatives was significantly improved when used in conjunction with the cell-penetrating peptide octaarginine. rsc.org This combination therapy approach suggests a synergistic mechanism that facilitates the entry of the sulfonamide derivative into the bacterial cell. rsc.org

Furthermore, some thiazole derivatives have shown potential against drug-resistant bacterial strains. nih.gov In one study, three compounds were tested against methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli, demonstrating higher potency than the reference drug ampicillin (B1664943) against MRSA. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Sulfonamide Derivatives

| Compound/Derivative | Bacterial Strain | MIC (μg/mL) | Reference |

| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | S. aureus | 3.9 | rsc.org |

| Isopropyl substituted N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | A. xylosoxidans | 3.9 | rsc.org |

| Thiazole Derivative 3 | Various | 230-700 | nih.gov |

| Thiazole Derivative 2 | MRSA | > Ampicillin | nih.gov |

| Thiazole Derivative 4 | P. aeruginosa | > Ampicillin | nih.gov |

MIC: Minimum Inhibitory Concentration

In addition to their antibacterial effects, sulfonamide derivatives containing a thiazole ring have been investigated for their antifungal properties. nih.gov Studies have reported significant antifungal activity against a range of micromycetes, with some compounds showing efficacy comparable to the commercial fungicide bifonazole. nih.gov The antifungal activity appears to be influenced by the specific structural features of the molecule. nih.gov

For example, the presence of a triazol-3-thione moiety in conjunction with the sulfonamide was found to be a key determinant of antifungal efficacy. nih.gov This suggests that the mechanism of action may involve multiple pharmacophores within the same molecule. Further research into ketoconazole (B1673606) sulfonamide analogs also demonstrated that modifications to the sulfonamide moiety can significantly impact antifungal potency against species like Candida albicans and Candida glabrata. frontiersin.org

The antimicrobial action of sulfonamides is often attributed to their ability to competitively inhibit dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway. rsc.org This inhibition disrupts the production of nucleic acids, thereby halting bacterial growth and replication. rsc.org Molecular docking studies have supported this mechanism, showing that thiazole-sulfonamide derivatives can bind effectively to the active site of DHPS in both S. aureus and E. coli.

Beyond DHPS, other enzymatic targets have been explored. Docking studies have suggested that the antibacterial activity of some thiazole derivatives may also involve the inhibition of the MurB enzyme in E. coli. nih.gov For their antifungal action, inhibition of 14α-lanosterol demethylase is a probable mechanism. nih.gov

Investigation of Cytotoxic Activity in Cellular Models

The cytotoxic potential of this compound derivatives against various cancer cell lines has been an active area of research, with several studies demonstrating their ability to inhibit cancer cell proliferation and induce cell death.

A number of in vitro studies have evaluated the cytotoxic effects of thiazole-sulfonamide derivatives on a range of human cancer cell lines. For instance, novel 2-thiouracil-5-sulfonamide derivatives were tested against ovarian (A-2780), colon (HT-29), breast (MCF-7), and liver (HepG2) cancer cell lines, with some compounds showing promising anticancer activity. nih.govmdpi.com

Similarly, a series of thiazole-sulfanilamide derivatives were synthesized and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line. nih.govsemanticscholar.org One of the synthesized compounds, M5, exhibited an IC50 of 18.53 µg/ml against MCF-7 cells, which was comparable to the well-known chemotherapy drug cisplatin. nih.govsemanticscholar.org

Another study on novel 1,3-thiazole derivatives showed that one compound, in particular, exhibited potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values of 5.73 µM and 12.15 µM, respectively. mdpi.com Importantly, many of these compounds have shown selective cytotoxicity towards cancer cells with lower toxicity to normal cell lines. nih.govmdpi.commdpi.com

Table 2: In Vitro Cytotoxicity of Selected Thiazole Sulfonamide Derivatives

| Compound/Derivative | Cell Line | IC50 | Reference |

| Thiazole-sulfanilamide derivative M5 | MCF-7 | 18.53 µg/ml | nih.govsemanticscholar.org |

| 1,3-Thiazole derivative 4 | MCF-7 | 5.73 µM | mdpi.com |

| 1,3-Thiazole derivative 4 | MDA-MB-231 | 12.15 µM | mdpi.com |

| 2-Thiouracil-5-sulfonamide derivative 6e | A-2780 | - | nih.govmdpi.com |

| 2-Thiouracil-5-sulfonamide derivative 6e | HT-29 | - | nih.govmdpi.com |

| 2-Thiouracil-5-sulfonamide derivative 6e | MCF-7 | - | nih.govmdpi.com |

| 2-Thiouracil-5-sulfonamide derivative 6e | HepG2 | - | nih.govmdpi.com |

IC50: The half maximal inhibitory concentration

Research into the cellular mechanisms underlying the cytotoxic effects of these compounds has revealed their ability to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.

One study demonstrated that a potent 1,3-thiazole derivative induced apoptosis in MCF-7 cells, with a significant increase in both early and late-stage apoptotic cells. mdpi.com This was accompanied by an increase in necrosis. mdpi.com The induction of apoptosis by another thiazole-chalcone/sulfonamide hybrid was confirmed by increased levels of the pro-apoptotic proteins p53 and Bax, a reduction in the anti-apoptotic protein Bcl-2, and the activation of caspases 3 and 9. nih.gov

In addition to apoptosis, cell cycle arrest is another key mechanism. Flow cytometric analysis of a 2-thiouracil-5-sulfonamide derivative showed that it induced cell cycle arrest at different phases in various cancer cell lines: G1/S phase in A-2780 cells, S phase in HT-29 and MCF-7 cells, and G2/M phase in HepG2 cells. nih.gov This cell cycle arrest was associated with the enhanced expression of cell cycle inhibitors p21 and p27. nih.govmdpi.com Similarly, other 1,3-thiazole analogs have been shown to cause cell cycle arrest in HepG2 cells at the S and pre-G1 phases. mdpi.com

Investigation into the Biological Activities of this compound

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no published research data regarding the biological activities of the specific chemical compound This compound (CAS Number: 80466-90-6). Extensive searches were conducted to locate information pertaining to its antioxidant, enzyme-mimetic, enzyme-inhibitory, anticonvulsant, and potential agrochemical properties as outlined in the requested article structure.

The investigation included targeted searches for studies on:

Antioxidant Activity: Free radical scavenging assays (DPPH, ABTS) and enzyme-mimetic activities, such as superoxide (B77818) dismutase (SOD) mimicry.

Other Biologically Relevant Activities: Including enzyme inhibition (specifically carbonic anhydrase), anticonvulsant activity in animal models, and potential applications as a herbicide, fungicide, or insecticide.

Despite utilizing both the chemical name and its CAS Registry Number (80466-90-6) in systematic searches of scientific databases and academic journals, no specific experimental studies or datasets corresponding to the requested biological evaluations for this particular compound could be located. The available literature focuses on broader classes of thiazole derivatives or other sulfonamides, without providing specific data for this compound.

Consequently, the requested article, which was to focus solely on the specified biological activities of this compound, cannot be generated due to the absence of foundational research in the public domain.

Structure Activity Relationship Sar Studies for 2,4 Dimethyl 1,3 Thiazole 5 Sulfonamide Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring

The thiazole ring serves as a central scaffold, and its substituents at the C2 and C4 positions play a pivotal role in modulating the pharmacological profile of the molecule. The electronic and steric properties of these substituents can influence the compound's interaction with biological targets.

The methyl groups at the C2 and C4 positions of the parent compound, 2,4-dimethyl-1,3-thiazole-5-sulfonamide, are fundamental to its core structure. The presence of alkyl groups, which are electron-donating, can affect the basicity and nucleophilicity of the thiazole ring. globalresearchonline.net SAR studies on related thiazole structures have indicated that the presence of alkyl and acetyl groups can lead to good activity against various bacterial and fungal strains. researchgate.net For instance, in a series of fluorene-containing thiazole derivatives, a compound featuring both acetyl and alkyl groups demonstrated notable activity against most tested bacterial and fungal species. researchgate.net

Replacing or augmenting the alkyl groups with other heterocyclic or aromatic systems has been a key strategy in the development of potent thiazole derivatives. SAR studies have consistently shown that the nature and substitution pattern of these appended rings significantly impact biological activity.

In one study, attaching a p-halophenyl group to the thiazole ring was found to be a critical factor for antimicrobial activity. nih.gov Specifically, a chloro substituent was responsible for antibacterial activity, whereas a bromo substituent rendered the compounds inactive. nih.gov Another investigation into 2,4,5-trisubstituted thiazoles found that introducing an aryl substituent, particularly a 4-fluorophenyl group, resulted in a broad spectrum of antibacterial activity. scispace.com

The following table summarizes the antimicrobial activity of selected thiazole derivatives with various substituents, illustrating the impact of these modifications.

| Compound ID | Substituent at C4 | Substituent at C5 | Target Organism | Activity (MIC in µg/mL) |

| 6d | Phenyl | Thiosemicarbazide | S. aureus | 6.25 |

| B. subtilis | 6.25 | |||

| C. albicans | 12.5 | |||

| 6f | 4-Fluorophenyl | Thiosemicarbazide | S. aureus | 6.25 |

| B. subtilis | 3.125 | |||

| C. albicans | 6.25 | |||

| 12f | 4-Fluorophenyl | Thioureido and Thiosemicarbazide | S. aureus | 6.25 |

| B. subtilis | 3.125 | |||

| C. albicans | 12.5 | |||

| Ampicillin (B1664943) | - | - | S. aureus | 3.125-6.25 |

| B. subtilis | 6.25 | |||

| Clotrimazole | - | - | C. albicans | 6.25 |

Data sourced from a study on 2,4,5-trisubstituted thiazole derivatives. scispace.com

Role of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) at the C5 position is a well-established pharmacophore responsible for a wide range of biological activities, most notably as an inhibitor of carbonic anhydrases (CAs).

The sulfonamide moiety is a critical feature for the biological action of many thiazole derivatives, particularly as carbonic anhydrase inhibitors. researchgate.net This inhibitory action is primarily attributed to the ability of the sulfonamide group to bind to the Zn(II) ion located in the active site of the enzyme. nih.gov Docking studies have shown that this binding occurs through the sulfonamide nitrogen, often in its deprotonated, anionic form (-SO₂NH⁻). nih.gov This interaction, along with hydrogen bonds formed with nearby amino acid residues, anchors the inhibitor within the active site, leading to the blockade of the enzyme's function. The acidic nature of the sulfonamide proton is therefore a key determinant of inhibitory potency.

Modification of the sulfonamide group, particularly through substitution on the nitrogen atom (N-functionalization), is a common strategy to modulate the activity, selectivity, and pharmacokinetic properties of these inhibitors. Synthesizing N-substituted derivatives can lead to compounds with enhanced biological profiles. nih.gov

For example, a series of N-substituted sulfonamides bearing a thiazole moiety were synthesized and evaluated for various biological activities. researchgate.net These modifications can influence the acidity of the remaining sulfonamide proton (if any), the steric bulk, and the potential for additional interactions with the target enzyme. In a study involving new pyranothiazole and thiazolopyranopyrimidine derivatives, various functionalizations were introduced, leading to compounds with potential anticancer activity. iaea.org The synthesis of N-substituted-1,3,4-thiadiazole-5-sulfonamides, structurally related to the clinically used drug acetazolamide, highlights the therapeutic potential of modifying the sulfonamide nitrogen. researchgate.net These studies underscore that functionalization of the sulfonamide group is a viable approach to generate novel derivatives with tailored biological activities.

The following table presents data on the cholinesterase inhibitory activity of various thiazole-bearing sulfonamide analogs, demonstrating the effect of different substitution patterns.

| Compound ID | Substituent on Sulfonamide-linked Phenyl Ring | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 1 | 2,5-dichloro | 0.10 ± 0.05 | 0.20 ± 0.050 |

| 2 | 4-chloro | 1.10 ± 0.10 | 2.10 ± 0.10 |

| 3 | 2-chloro | 1.20 ± 0.10 | 2.20 ± 0.10 |

| 4 | 3-chloro | 1.30 ± 0.10 | 2.30 ± 0.10 |

| 5 | 4-bromo | 1.40 ± 0.10 | 2.40 ± 0.10 |

| 6 | 2-bromo | 1.50 ± 0.10 | 2.50 ± 0.10 |

| Donepezil | (Standard Drug) | 2.16 ± 0.12 | 4.5 ± 0.11 |

Data sourced from a study on thiazole-bearing sulfonamide analogs as Alzheimer's inhibitors. mdpi.comnih.gov

Stereochemical Considerations and Their Influence on Activity

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, stereochemical considerations become highly relevant when chiral centers are introduced into the molecule through the addition of certain substituents. The spatial arrangement of atoms in chiral molecules can lead to significant differences in biological activity between enantiomers or diastereomers.

The differential activity of stereoisomers is a well-established principle in pharmacology, as biological targets such as enzymes and receptors are themselves chiral. Consequently, one stereoisomer often exhibits a much better fit and stronger interaction with the target than the other.

While specific studies focusing on the stereoisomers of this compound derivatives are not widely reported, research on related heterocyclic compounds has demonstrated the importance of chirality. For instance, in a study on 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivatives, an experiment with the (R)-isomer of a compound was conducted specifically to assess the influence of chirality on enzymatic inhibition. nih.gov This highlights the recognition within the field that stereochemistry is a critical factor to consider in the design and evaluation of bioactive thiazole derivatives. Therefore, should a chiral moiety be introduced to the this compound scaffold, the separation and individual biological evaluation of the resulting stereoisomers would be an essential step in determining a comprehensive structure-activity relationship.

Quantitative Structure-Activity Relationship (QSAR) Insights for this compound Derivatives Remain Undefined in Scientific Literature

A comprehensive review of published scientific research reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies for the chemical compound this compound and its derivatives. While QSAR is a widely utilized computational modeling technique in medicinal chemistry to predict the biological activity of chemical compounds based on their molecular structures, this particular scaffold has not been the subject of dedicated QSAR analysis in the available literature.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. These models are instrumental in drug discovery and development, as they can guide the design of new, more potent analogues and help to predict the activity of untested compounds. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined biological activities.

The absence of specific QSAR studies for this compound derivatives means that there are currently no established mathematical models to predict their activity. Consequently, detailed insights into how specific structural modifications might influence their biological effects cannot be provided. This includes the identification of key molecular descriptors—such as electronic, steric, and hydrophobic properties—that govern the activity of this particular class of compounds.

While broader QSAR studies on various thiazole and sulfonamide-containing compounds exist, the strict focus on the this compound framework as per the specified scope of this article precludes the inclusion of such generalized findings. The principles of QSAR mandate that models are typically valid only for the specific class of compounds for which they were developed. Therefore, extrapolating findings from other, structurally different classes of thiazole or sulfonamide derivatives to the this compound core would be scientifically unsound.

The lack of dedicated QSAR studies highlights a potential area for future research. A systematic investigation involving the synthesis of a library of this compound derivatives and the evaluation of their biological activity would be the first step toward developing a predictive QSAR model. Such a model would be invaluable for understanding the structure-activity landscape of this chemical series and for the rational design of new derivatives with potentially enhanced therapeutic properties.

Until such research is conducted and published, any discussion on QSAR-derived insights for the activity prediction of this compound derivatives would be speculative and without a firm scientific basis. Therefore, no data tables or detailed research findings can be presented for this specific topic.

Potential Applications and Future Research Directions

Development of Novel Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of new and effective therapeutic agents. mdpi.com The hybridization of thiazole (B1198619) and sulfonamide moieties is a promising strategy in this endeavor. bohrium.comnih.gov Sulfonamides are a well-established class of antimicrobial drugs, and the thiazole ring is a core component of many bioactive compounds, including the antibiotic penicillin. bohrium.commdpi.com

Thiazole derivatives have demonstrated a broad range of biological activities, including antibacterial and antifungal properties. researchgate.netresearchgate.netresearchgate.net The amphiphilic nature of some thiazole compounds, possessing both hydrophilic and hydrophobic characteristics, may allow them to easily penetrate bacterial cell membranes, leading to cytoplasmic leakage and cell death. mdpi.com This mechanism could be effective against both Gram-positive and Gram-negative bacteria. mdpi.com

Research into related structures has shown significant antimicrobial potential. For instance, various thiazole and benzothiazole (B30560) derivatives carrying a benzenesulfonamide (B165840) moiety have shown effective antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.3 µg/mL. researchgate.net Similarly, newly synthesized 2-aminothiazole (B372263) sulfonamide derivatives have been identified as potential antimicrobial agents. nih.gov The combination of these two bioactive moieties in a single molecular scaffold is a key strategy in designing new biocidal agents. bohrium.com

| Compound Type | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Sulfonamide thiazole/benzothiazole derivatives | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) | 0.3-100 µg/mL | researchgate.net |

| Heteroaryl(aryl) thiazole derivatives | Resistant strains (e.g., MRSA, P. aeruginosa) | 0.23–0.7 mg/mL | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamides with octaarginine | S. aureus, A. xylosoxidans | 3.9 μg mL−1 | rsc.org |

Exploration in Agrochemicals (e.g., Herbicides, Fungicides, Insecticides)

The thiazole ring is a key component in a number of commercially successful agrochemicals. researchgate.net Thiazole and isothiazole (B42339) derivatives are noted for their strong biological activity, low toxicity, and the potential for diverse structural modifications, making them attractive for green pesticide research. acs.orgnih.govacs.org The structure-activity relationship of these compounds is crucial for developing new, highly potent pesticides. acs.orgnih.gov

Currently, nine marketed agrochemicals contain a thiazole moiety, including insecticides like thiamethoxam (B1682794) and clothianidin, and fungicides such as thiabendazole (B1682256) and thifluzamide. researchgate.net Research has shown that N-pyridylpyrazole derivatives containing a thiazole moiety exhibit good insecticidal activity against several Lepidoptera pests. mdpi.com Benzothiazole derivatives have also been reported to have fungicidal and herbicidal properties. researchgate.net The incorporation of the sulfonamide group, known for its wide range of biological activities, could further enhance the efficacy and spectrum of these agrochemical applications.

Use as Chemical Probes for Biological Pathways

While direct research on 2,4-Dimethyl-1,3-thiazole-5-sulfonamide as a chemical probe is limited, the inherent properties of the thiazole-sulfonamide scaffold make it a promising candidate for this application. Sulfonamides are known to act as inhibitors for various enzymes, most notably carbonic anhydrases. frontiersin.orgnih.gov This inhibitory action allows them to be used to study the roles of these enzymes in physiological and pathological processes.

The thiazole ring can be functionalized to introduce fluorescent tags or reactive groups, enabling the visualization and identification of biological targets. By modifying the substituents on the thiazole and benzene (B151609) rings, researchers can tune the molecule's selectivity and affinity for specific enzymes or receptors. This tailored approach could lead to the development of highly specific chemical probes to investigate complex biological pathways, such as those involved in cancer or neurodegenerative diseases like Alzheimer's. mdpi.comnih.gov For example, novel thiazole-sulfonamide hybrids have been designed as inhibitors of tubulin polymerization and carbonic anhydrase IX, both significant targets in cancer therapy. frontiersin.orgnih.gov

Advanced Materials and Supramolecular Chemistry Applications

The application of thiazole derivatives extends beyond biological activities into the realm of materials science. researchgate.net The rigid, aromatic structure of the thiazole ring makes it a useful building block for creating complex supramolecular assemblies and advanced materials. Thiazole derivatives have been investigated for their use in creating vulcanizing accelerators and photographic sensitizers. eurekaselect.com

The combination with the sulfonamide group, which can participate in hydrogen bonding, opens up possibilities for designing self-assembling systems and functional materials. For instance, conjugated sulfonamides are being explored as high-potential cathode materials for lithium-ion batteries due to their electroactivity and stability. differ.nl The specific structure of this compound could be leveraged in the design of organic semiconductors, dyes, or ligands for metal-organic frameworks (MOFs), where its electronic properties and coordination capabilities would be advantageous.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing the field of drug discovery and materials science. researchgate.netnih.govnih.gov These computational tools can significantly accelerate the design and optimization of new molecules by predicting their properties and biological activities. mdpi.com

For thiazole-sulfonamide research, AI can be used to:

Predict Antimicrobial Activity: ML models, such as Random Forests, Artificial Neural Networks (ANN), and Support Vector Machines (SVM), can be trained on existing data to predict the antimicrobial potential of novel sulfonamide-like compounds. researchgate.netnih.gov

Optimize Molecular Design: AI-driven methodologies can optimize the structure of this compound to enhance its activity against specific targets, improve its pharmacokinetic properties, and reduce potential toxicity. nih.govmdpi.com

Virtual Screening: AI can rapidly screen large virtual libraries of thiazole-sulfonamide derivatives to identify the most promising candidates for synthesis and experimental testing, saving considerable time and resources. researchgate.netnih.gov

Predict Material Properties: In materials science, ML models can predict properties such as synthetic complexity and redox potential for novel compounds like conjugated sulfonamides, aiding in the discovery of new materials for applications like batteries. differ.nl

A recent study successfully used ML models with high accuracy (over 99%) to identify potential sulfonamide-like molecules from a database of phytochemicals. researchgate.net Such approaches can be readily applied to the design and prediction of novel derivatives of this compound.

| ML Model | Application | Prediction Accuracy | Reference |

|---|---|---|---|

| Random Forest (RF) | Detecting sulfonamide-like molecules | 99.30% | researchgate.net |

| Artificial Neural Network (ANN) | Detecting sulfonamide-like molecules | 99.55% | researchgate.net |

| Support Vector Machine (SVM) | Detecting sulfonamide-like molecules | 99.33% | researchgate.net |

Challenges and Opportunities in Thiazole-Sulfonamide Research

Despite the significant potential, research on thiazole-sulfonamides faces several challenges. A primary hurdle is achieving high selectivity for the desired biological target to minimize off-target effects. nih.gov For antimicrobial agents, the ever-increasing rate of microbial resistance remains a persistent challenge. mdpi.com In agrochemical development, ensuring environmental safety and minimizing impact on non-target species is crucial. mdpi.com

However, these challenges also present opportunities for innovation. The development of hybrid molecules that combine the thiazole-sulfonamide scaffold with other bioactive moieties is a promising avenue for enhancing potency and overcoming resistance. bohrium.comnih.gov The use of advanced computational tools like AI and ML can help overcome challenges in selectivity and design by enabling more precise and targeted molecular engineering. researchgate.net Furthermore, the versatility of the thiazole ring allows for extensive structural modifications, providing a vast chemical space to explore for novel compounds with unique properties for applications in medicine, agriculture, and materials science. researchgate.netacs.org

Q & A

Q. What are the common synthetic routes for 2,4-Dimethyl-1,3-thiazole-5-sulfonamide?

The synthesis typically involves cyclization and sulfonylation steps. A validated method for analogous thiazole sulfonamides employs Lawesson’s reagent for cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination to yield the sulfonyl chloride intermediate. Subsequent amidation with ammonia or amines produces the sulfonamide derivative. Yields can exceed 80% under optimized conditions, with purification via column chromatography or recrystallization . For related heterocycles, alkylation of intermediate thiols with sulfonyl chlorides is also effective .

Q. How is the structure of this compound characterized?

Structural confirmation relies on a combination of:

- X-ray crystallography : Tools like SHELXL (for refinement) and ORTEP-III (for visualization) are standard for resolving bond lengths, angles, and stereochemistry .

- Spectroscopy : H/C NMR identifies substituent patterns (e.g., methyl groups at positions 2 and 4). IR spectroscopy confirms sulfonamide (-SONH) and thiazole ring vibrations .

- Elemental analysis : Validates molecular formula purity.

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different cell lines?

Discrepancies in activity (e.g., antitumor efficacy) may arise from cell line-specific metabolic profiles or assay conditions. Mitigation strategies include:

- Dose-response profiling : Establish IC values across multiple replicates.

- Mechanistic studies : Compare apoptosis induction (via flow cytometry) or target inhibition (e.g., enzyme assays) to contextualize activity .

- Structure-Activity Relationship (SAR) analysis : Modify substituents (e.g., methyl groups, sulfonamide) to identify critical pharmacophores .

Q. How can molecular docking optimize derivative design?

Docking studies (e.g., using AutoDock Vina) predict binding interactions with biological targets (e.g., carbonic anhydrase IX). Key steps:

- Target selection : Prioritize proteins overexpressed in disease models (e.g., tumors).

- Ligand preparation : Optimize the sulfonamide moiety for hydrogen bonding with active-site residues.

- Validation : Cross-check docking scores with experimental IC values to refine computational models .

Q. What in vitro models assess antitumor efficacy?

- NCI-60 panel : Screens against 60 human cancer cell lines to identify lineage-specific activity (e.g., leukemia vs. solid tumors) .

- 3D spheroid models : Mimic tumor microenvironments for penetration and cytotoxicity assays.

- Combination studies : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis .

Methodological Considerations

Q. How to analyze sulfonamide stability under physiological conditions?

- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.

- Mass spectrometry : Identify hydrolysis products (e.g., sulfonic acid derivatives) .

Q. What analytical techniques quantify this compound in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products